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Introduction
Lysyl-aspartic acid (Lys-Asp), a dipeptide composed of the basic amino acid lysine and the

acidic amino acid aspartic acid, serves as a fundamental model for understanding peptide and

protein biochemistry. Its simple structure, containing key ionizable groups, makes it an

important subject for studies related to peptide solubility, stability, and charge characteristics.

This technical guide provides a comprehensive overview of the core physicochemical

properties of lysyl-aspartic acid, detailed experimental protocols for their determination, and

insights into its potential biological relevance.

Core Physicochemical Characteristics
The physicochemical properties of lysyl-aspartic acid are dictated by its constituent amino

acids, which impart a zwitterionic nature to the molecule. The presence of a free α-amino

group, an ε-amino group on the lysine side chain, and two carboxyl groups (one α-carboxyl and

one β-carboxyl on the aspartic acid side chain) governs its behavior in solution.

Molecular Structure and Weight
Lysyl-aspartic acid is a dipeptide formed from L-lysine and L-aspartic acid residues.[1]
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Table 1: General Properties of Lysyl-Aspartic Acid

Property Value Source

Molecular Formula C₁₀H₁₉N₃O₅ [2]

Molecular Weight 261.28 g/mol [1][2]

IUPAC Name

(2S)-2-[[(2S)-2,6-

diaminohexanoyl]amino]butan

edioic acid

[1]

Isoelectric Point (pI) and pKa Values
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a

dipeptide like lysyl-aspartic acid, the pI can be estimated from the pKa values of its ionizable

groups. The relevant pKa values are those for the α-carboxyl group, the β-carboxyl group of the

aspartic acid residue, the α-amino group, and the ε-amino group of the lysine residue.

Theoretical Calculation of pI: The pI of a peptide is calculated by averaging the pKa values of

the two ionizable groups that bracket the neutral (zwitterionic) form. For Lys-Asp, the neutral

species is bounded by the deprotonation of the second carboxyl group and the protonation of

the first amino group.

Table 2: pKa Values of Constituent Amino Acids and Estimated pI of Lysyl-Aspartic Acid

Ionizable Group Approximate pKa Value

α-Carboxyl (Asp) ~2.1

β-Carboxyl (Asp side chain) ~3.9

α-Amino (Lys) ~9.0

ε-Amino (Lys side chain) ~10.5

Estimated Isoelectric Point (pI) ~6.3
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Note: The pKa values of ionizable groups in a peptide can be influenced by the local

environment and may differ slightly from the values for the free amino acids. The estimated pI

is an approximation.

Solubility
The solubility of peptides is highly dependent on their amino acid composition, sequence, and

the pH and ionic strength of the solvent. Lysyl-aspartic acid, with its multiple charged groups, is

expected to be soluble in aqueous solutions. The solubility of its constituent amino acid, L-

aspartic acid, in water is approximately 5 mg/mL. The presence of both acidic and basic

residues in Lys-Asp suggests that its solubility will be pH-dependent, with minimum solubility

near its isoelectric point and increased solubility at more acidic or basic pH values. Salts can

also influence solubility, with some salts exhibiting a "salting-in" effect that increases solubility.

Stability and Degradation
Peptide stability is a critical factor in their biological activity and therapeutic potential. The

degradation of peptides can occur through various chemical pathways, including hydrolysis of

the peptide bond and modifications of amino acid side chains.

For peptides containing aspartic acid, a common degradation pathway involves the formation

of a cyclic imide intermediate, which can then hydrolyze to form either the original aspartyl

linkage or an iso-aspartyl linkage. This process is influenced by pH, temperature, and the

nature of the adjacent amino acid residues. The degradation of peptides with aspartyl residues

can follow pseudo-first-order kinetics, with the rate being dependent on the ionization state of

the aspartic acid side chain.

Experimental Protocols
Determination of Isoelectric Point by Titration
Methodology:

Sample Preparation: Prepare a 0.1 M solution of lysyl-aspartic acid in deionized water.

Acidification: Slowly add a standardized solution of 6 M HCl to the amino acid solution while

stirring until the pH reaches approximately 2. Record the initial pH.
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Titration: Titrate the acidified solution with a standardized 0.5 M NaOH solution. Record the

pH and the volume of NaOH added at regular intervals.

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve.

The pKa values correspond to the midpoints of the buffering regions. The isoelectric point

(pI) is the pH at the equivalence point where the net charge of the molecule is zero.

Solid-Phase Peptide Synthesis (SPPS) of Lysyl-Aspartic
Acid
Workflow for Solid-Phase Synthesis of H-Lys-Asp-OH:

2-Chlorotrityl Chloride Resin Load Fmoc-Asp(OtBu)-OH1. Loading Fmoc Deprotection (Piperidine/DMF)2. Deprotection Couple Fmoc-Lys(Boc)-OH3. Coupling Final Fmoc Deprotection4. Deprotection Cleavage and Global Deprotection (TFA Cocktail)5. Cleavage Purification (RP-HPLC)6. Purification Characterization (MS, NMR)7. Analysis

Click to download full resolution via product page

Caption: Solid-phase synthesis workflow for lysyl-aspartic acid.

Detailed Protocol:

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

Loading of the First Amino Acid (Asp): Dissolve Fmoc-Asp(OtBu)-OH and

diisopropylethylamine (DIPEA) in DCM and add to the resin. Agitate for 1-2 hours. Cap any

unreacted sites with methanol.

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-

dimethylformamide (DMF) to remove the Fmoc protecting group from the aspartic acid

residue.

Coupling of the Second Amino Acid (Lys): Activate Fmoc-Lys(Boc)-OH with a coupling

reagent such as HBTU in the presence of DIPEA in DMF, and then add it to the deprotected

resin. Agitate for 1-2 hours.

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal lysine residue using

20% piperidine in DMF.
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Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g.,

trifluoroacetic acid/water/triisopropylsilane) to cleave the peptide from the resin and remove

the side-chain protecting groups (OtBu and Boc).

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the synthesized peptide by mass

spectrometry and NMR spectroscopy.

Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of

peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of

lysyl-aspartic acid in solution. The chemical shifts of the protons and carbons are sensitive to

their local chemical environment. 2D NMR techniques such as COSY, HSQC, and HMBC can

be used to assign all proton and carbon signals and confirm the connectivity of the atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Lysyl-Aspartic Acid
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Atom
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Lysine Residue

α-CH ~4.2 ~55

β-CH₂ ~1.8 ~30

γ-CH₂ ~1.4 ~22

δ-CH₂ ~1.6 ~27

ε-CH₂ ~2.9 ~40

Aspartic Acid Residue

α-CH ~4.5 ~52

β-CH₂ ~2.7, ~2.8 ~38

Carbonyls ~172-175

Note: Predicted chemical shifts are approximate and can vary based on solvent, pH, and

temperature.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and sequence of

peptides. For lysyl-aspartic acid, electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) can be used to generate gas-phase ions. Tandem mass

spectrometry (MS/MS) can then be used to fragment the peptide and obtain sequence

information. The fragmentation of peptides typically occurs at the peptide bonds, leading to the

formation of b- and y-type ions. Peptides containing lysine may also exhibit a characteristic

fragmentation resulting in (B-16) ions. The presence of an aspartic acid residue can influence

fragmentation patterns, with cleavage C-terminal to the Asp residue often being prominent.

Table 4: Expected Mass Spectrometry Data for Lysyl-Aspartic Acid
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Parameter Expected Value

[M+H]⁺ ~262.14

b-ion (Lys) ~129.10

y-ion (Asp) ~134.05

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of lysyl-aspartic acid will show characteristic absorption bands for the amide

bond, carboxyl groups, and amino groups.

Table 5: Expected Infrared Absorption Bands for Lysyl-Aspartic Acid

Functional Group Wavenumber (cm⁻¹) Vibration

Amide I ~1650 C=O stretch

Amide II ~1550 N-H bend and C-N stretch

Carboxyl C=O
~1720 (protonated), ~1580

(deprotonated)
C=O stretch

N-H Stretch ~3300 N-H stretch

C-H Stretch ~2800-3000 C-H stretch

Biological Relevance and Signaling Pathways
While direct signaling pathways involving the dipeptide lysyl-aspartic acid are not extensively

characterized, peptides and amino acids play crucial roles in cellular signaling. Lipolysis, the

breakdown of triglycerides into free fatty acids and glycerol, is a highly regulated process

involving a cascade of signaling events. This process is primarily controlled by hormones such

as catecholamines and insulin, which modulate the activity of key enzymes like hormone-

sensitive lipase (HSL) and adipose triglyceride lipase (ATGL) through cAMP-dependent and

other signaling pathways.
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Although Lys-Asp itself is not a primary signaling molecule in these canonical pathways,

dipeptides can have biological activities. For instance, they can be transported into cells via

peptide transporters and potentially influence metabolic processes. The structural motifs

present in Lys-Asp (a basic and an acidic residue) are common in protein-protein interaction

domains and enzyme active sites, suggesting that this dipeptide could serve as a simple model

for studying such interactions.

Potential Role in Lipolysis Regulation: The regulation of lipolysis involves complex protein-

protein interactions and allosteric regulation. Dipeptides or their derivatives could potentially

modulate these interactions. For example, by binding to regulatory domains of lipases or their

associated proteins, they could either enhance or inhibit lipolytic activity. Further research is

needed to explore the direct effects of lysyl-aspartic acid on the key enzymes and signaling

proteins involved in the lipolysis cascade.

Lipolysis Signaling Pathway Overview:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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